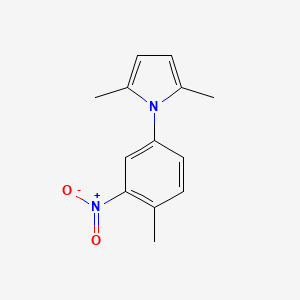
isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate, also known as Mosquito Magnet, is a synthetic insecticide that is widely used in pest control. It is a potent insecticide that can effectively kill mosquitoes, flies, and other pests. The chemical has been extensively studied for its insecticidal properties and has been found to be safe for human use.
Mecanismo De Acción
The mechanism of action of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. The chemical binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to the accumulation of acetylcholine in the synapses, which results in paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects on humans. The chemical is rapidly metabolized and excreted from the body, and there is no evidence of any long-term health effects associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate in lab experiments include its potency, specificity, and ease of use. The chemical is highly effective against insect pests and has a low toxicity to humans. However, the limitations of using the chemical in lab experiments include its potential impact on the environment and the need for proper disposal of the chemical and its waste products.
Direcciones Futuras
There are several future directions for research on isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate. These include:
1. Investigating the potential use of the chemical in the control of other insect pests, such as termites and bed bugs.
2. Studying the impact of the chemical on non-target organisms, such as birds and fish, to assess its potential environmental impact.
3. Developing new formulations of the chemical that are more effective and have a lower environmental impact.
4. Investigating the potential use of the chemical in the development of new insecticides that are more effective and have a lower toxicity to humans and the environment.
5. Studying the mechanism of resistance to the chemical in insect populations and developing strategies to overcome it.
Conclusion
This compound is a potent insecticide that has been extensively studied for its insecticidal properties. The chemical has been found to be safe for human use and has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior. However, there is a need for further research to develop new formulations of the chemical that are more effective and have a lower environmental impact.
Métodos De Síntesis
The synthesis of isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate involves the reaction of 2-chloro-6-nitrophenol with 3-hydroxybenzoic acid in the presence of isopropyl alcohol and a catalyst. The reaction takes place in a solvent medium and is carried out under controlled conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
Isopropyl 3-(2-chloro-6-nitrophenoxy)benzoate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. The chemical has been used in many scientific studies to investigate the effects of insecticides on insect populations and their behavior.
Propiedades
IUPAC Name |
propan-2-yl 3-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-10(2)22-16(19)11-5-3-6-12(9-11)23-15-13(17)7-4-8-14(15)18(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDMUUUZGWUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)
![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)



![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)


